molecular formula C29H52O3 B078340 alpha-Tocopherylhydroquinone CAS No. 14745-36-9

alpha-Tocopherylhydroquinone

Cat. No.: B078340
CAS No.: 14745-36-9
M. Wt: 448.7 g/mol
InChI Key: JOURHZSBLWSODQ-IEOSBIPESA-N
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Description

Alpha-Tocopherylhydroquinone is a derivative of alpha-tocopherol, commonly known as vitamin E. This compound is formed through the oxidation and subsequent reduction of alpha-tocopherol. It is known for its potent antioxidant properties and plays a significant role in biological systems by protecting cells from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Tocopherylhydroquinone can be synthesized by reducing alpha-tocopherylquinone. Common reducing agents used for this process include hydrosulfite salts, such as sodium dithionite . The reaction typically occurs under mild conditions to prevent further oxidation or degradation of the product.

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of alpha-tocopherol using oxidizing agents like ferric chloride. The resulting alpha-tocopherylquinone is then reduced to this compound using suitable reducing agents .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Alpha-Tocopherylhydroquinone exerts its effects primarily through its antioxidant activity. It scavenges free radicals by donating electrons, thereby preventing oxidative damage to cellular components. The compound can also interact with nucleophilic functional groups, forming stable products that further contribute to its protective effects .

Properties

IUPAC Name

2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O3/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8,32)19-17-26-25(7)27(30)23(5)24(6)28(26)31/h20-22,30-32H,9-19H2,1-8H3/t21-,22-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOURHZSBLWSODQ-IEOSBIPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)CCC(C)(CCCC(C)CCCC(C)CCCC(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C(=C1O)C)CC[C@@](C)(CCC[C@H](C)CCC[C@H](C)CCCC(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884767
Record name 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14745-36-9
Record name α-Tocopherol hydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14745-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Tocopherol quinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014745369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediol, 2-[(3R,7R,11R)-3-hydroxy-3,7,11,15-tetramethylhexadecyl]-3,5,6-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60884767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-TOCOPHERYLHYDROQUINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E697ND0NO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Tocopherylhydroquinone
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Customer
Q & A

Q1: What is the key difference in biological activity between α-tocopherol and α-tocopherylhydroquinone?

A: While both compounds are related to vitamin E, research indicates that α-tocopherol primarily exhibits antisterility activity. In contrast, α-tocopherylhydroquinone demonstrates antidystrophic activity. [] This suggests that α-tocopherylhydroquinone might function as a distinct antidystrophic factor or vitamin. [] It is still unclear whether α-tocopherol itself possesses antidystrophic properties or if it acts as a precursor to α-tocopherylhydroquinone. []

Q2: Does α-tocopherylhydroquinone convert to α-tocopherol in the body?

A: Studies injecting dystrophic rabbits with large doses of α-tocopherylhydroquinone or its disuccinate did not detect significant tocopherol levels in their serum. [] This finding, along with its distinct biological activity, suggests that α-tocopherylhydroquinone is likely not converted to α-tocopherol to a significant degree within the body. []

Q3: Can α-tocopherylhydroquinone be regenerated within the body?

A: While the exact mechanisms are still being investigated, in vitro studies suggest that α-tocopherylhydroquinone might be regenerated from its oxidized form, α-tocopherylquinone. [] This reduction process potentially involves enzymatic catalysis and could be crucial for maintaining its antioxidant function. []

Q4: How does the antioxidant activity of α-tocopherylhydroquinone compare to α-tocopherol?

A: Both compounds exhibit antioxidant properties. α-Tocopherol is recognized as the primary chain-breaking antioxidant in biological membranes, neutralizing harmful reactive oxygen species. [] While the direct antioxidant action of α-tocopherylhydroquinone is not fully understood, it may play a role in antioxidant defense by participating in redox cycles that support the regeneration of α-tocopherol. []

Q5: What is the significance of esters of α-tocopherylhydroquinone?

A: Esters of α-tocopherylhydroquinone have been synthesized and biologically evaluated. [] These esters might offer advantages in terms of stability, solubility, or bioavailability compared to the parent compound. Further research is needed to elucidate their specific properties and potential applications.

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